2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
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Overview
Description
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazoloquinoxaline core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce oxygen functionalities into the molecule.
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule under appropriate conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds have a similar core structure and are also studied for their potential therapeutic applications.
Uniqueness
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the phenylacetamide group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-16-21-22-18-19(26)23(14-10-6-7-11-15(14)24(16)18)12-17(25)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVATKRVCSAFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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